3-(4-Fluorophenyl)-2-methylacrylic acid

Vue d'ensemble

Description

“3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H, a CAS Number of 459-31-4, and a molecular weight of 168.16 . It may be used in the synthesis of 2-oxopiperazine guanidine analog .

Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)propionic acid” is represented by the SMILES string OC(=O)CCc1ccc(F)cc1 . The InChI is 1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) .

Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)propionic acid” is a solid with a melting point of 86-91 °C (lit.) . It has an assay of 97% .

Applications De Recherche Scientifique

Synthesis and Characterization in Complexes

- Synthesis in Zinc(II) Complexes : 3-(4-Fluorophenyl)-2-methylacrylic acid was used in the synthesis of zinc(II) complexes, which showed antimicrobial and cytotoxic activities (Tariq et al., 2021).

Applications in Organic Synthesis

- Intermediate for Anticancer Drugs : A related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, serves as an important intermediate for various anticancer drugs (Zhang et al., 2019).

Use in Polymer and Material Science

- Fluorescent Imaging with Naphthalimide Polymers : This acid has been utilized in the development of novel polymers with naphthalimide pendant groups for fluorescent imaging applications (Tian et al., 2002).

Medicinal Chemistry and Drug Synthesis

- Synthesis of Calcium Antagonist : The compound has been used in the pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key intermediate in the synthesis of mibefradil, a calcium antagonist (Crameri et al., 1997).

Biological Studies

- DNA Binding and Catalytic Studies : The acid has been used in synthesizing organotin(IV) carboxylates for catalytic, biological, and DNA binding studies (Tariq et al., 2013).

Corrosion Inhibition Research

- Synthesis of Corrosion Inhibitors : The compound has been investigated for its role in the synthesis of acrylamide derivatives used as corrosion inhibitors (Abu-Rayyan et al., 2022).

Electrochemical Applications

- In Electrochemical Capacitor Materials : Derivatives of 3-(4-fluorophenyl)thiophene, related to 3-(4-Fluorophenyl)-2-methylacrylic acid, have been used in electrochemical capacitor applications (Ferraris et al., 1998).

Antimycobacterial Activity

- Antituberculosis Activity : Derivatives of 4-fluorobenzoic acid, closely related to 3-(4-Fluorophenyl)-2-methylacrylic acid, have been evaluated for their antituberculosis activity (Koçyiğit-Kaymakçıoğlu et al., 2009).

Use in Solar Cell Engineering

- **Organic Sensitizersfor Solar Cells**: Organic sensitizers related to 3-(4-Fluorophenyl)-2-methylacrylic acid have been engineered for solar cell applications, demonstrating high efficiency in converting sunlight to electricity (Kim et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.

Biochemical Pathways

For instance, indole derivatives have been found to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The physicochemical properties of similar compounds, such as indole derivatives, suggest that they may have favorable pharmacokinetic profiles .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling reactions, can be influenced by reaction conditions .

Propriétés

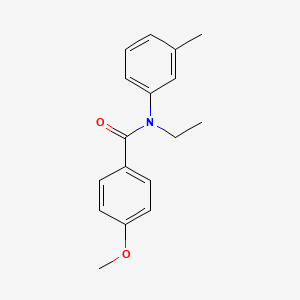

IUPAC Name |

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQMERSMRLTKCK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-2-methylacrylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,3,3-trifluoro-2-[toluene-4-sulfonylimino]propionate](/img/structure/B1637809.png)

![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)

![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)